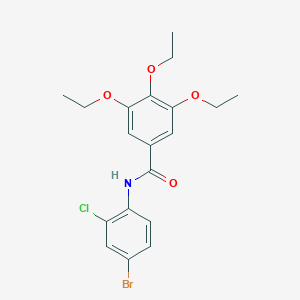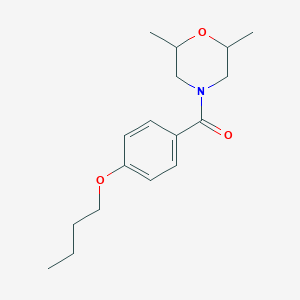![molecular formula C22H17ClN2O5S B4207361 Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate](/img/structure/B4207361.png)
Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
Vue d'ensemble
Description
Dimethyl 5-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)isophthalate is a complex organic compound with a unique structure that includes a naphthalene ring, a chloro substituent, and an isophthalate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps. One common method starts with the preparation of 5-chloro-1-naphthoic acid, which is then converted to its acid chloride using thionyl chloride (SOCl₂). This acid chloride is reacted with an amine to form the corresponding amide. The final step involves the esterification of the isophthalate group using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory procedures.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)isophthalate can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Zinc in acetic acid, sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can lead to the formation of naphthoquinones, while reduction of the nitro group results in the corresponding amine .
Applications De Recherche Scientifique
Dimethyl 5-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)isophthalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The chloro substituent and the naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 5-((2-chloro-5-nitrobenzoyl)amino)isophthalate
- Dimethyl 5-((4-chloro-3-nitrobenzoyl)amino)isophthalate
- Dimethyl 5-((2-methyl-3-nitrobenzoyl)amino)isophthalate
Uniqueness
Dimethyl 5-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)isophthalate is unique due to the presence of the naphthalene ring and the specific positioning of the chloro substituent. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
dimethyl 5-[(5-chloronaphthalene-1-carbonyl)carbamothioylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5S/c1-29-20(27)12-9-13(21(28)30-2)11-14(10-12)24-22(31)25-19(26)17-7-3-6-16-15(17)5-4-8-18(16)23/h3-11H,1-2H3,(H2,24,25,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZJCDVCHJHXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4207292.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B4207293.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]alaninamide](/img/structure/B4207306.png)
![4-benzyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine oxalate](/img/structure/B4207309.png)
![N-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE](/img/structure/B4207321.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4207324.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2-nitrobenzamide](/img/structure/B4207331.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B4207333.png)
![N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid](/img/structure/B4207346.png)

![4-{3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4207362.png)
![ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4207363.png)

